

# Spectral data for 16-methylheptadecanal (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: Isooctadecan-1-al

Cat. No.: B15175681

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## Technical Guide: Spectral Analysis of 16-methylheptadecanal

Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This guide provides a detailed overview of the predicted spectral data for 16-methylheptadecanal, a long-chain branched aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values based on established principles of NMR, IR, and Mass Spectrometry. It also outlines generalized experimental protocols for acquiring such data.

## Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For an aliphatic aldehyde like 16-methylheptadecanal, the key diagnostic peaks are associated with the carbonyl (C=O) and aldehydic (C-H) bonds.

Table 1: Predicted IR Absorption Bands for 16-methylheptadecanal

Frequency Range (cm <sup>-1</sup> )	Bond Vibration	Intensity	Notes
2955-2850	C-H stretch (alkane CH <sub>2</sub> , CH <sub>3</sub> )	Strong	Characteristic of the long alkyl chain.
2830-2695	C-H stretch (aldehyde)	Medium, two bands	A distinctive peak around 2720 cm <sup>-1</sup> is a strong indicator of an aldehyde.[1][2]
1740-1720	C=O stretch (aldehyde)	Strong	The strong absorption in this region is characteristic of a saturated aliphatic aldehyde.[1][2][3]
1470-1450	C-H bend (CH <sub>2</sub> )	Medium	Scissoring and bending vibrations of the methylene groups.
1385-1365	C-H bend (CH <sub>3</sub> )	Medium	Characteristic bending for the terminal methyl groups.

## Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

In the <sup>1</sup>H NMR spectrum of 16-methylheptadecanal, the aldehydic proton is highly deshielded and appears far downfield.[2][4] The protons along the alkyl chain will have chemical shifts typical for alkanes, with those closer to the carbonyl group being slightly more deshielded.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for 16-methylheptadecanal

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Notes
H-1 (-CHO)	9.76	Triplet	The aldehydic proton is deshielded by the electronegative oxygen and will be split by the two adjacent H-2 protons. <a href="#">[4]</a>
H-2 (-CH <sub>2</sub> CHO)	2.42	Triplet of doublets	These protons are alpha to the carbonyl group and will be split by H-1 and H-3.
H-3 to H-15 (- (CH <sub>2</sub> ) <sub>13</sub> -)	1.25-1.63	Multiplet	Protons of the long methylene chain, appearing as a complex multiplet.
H-16 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	1.55	Nonet	This proton is split by the adjacent H-15 and the six protons of the two methyl groups.
H-17, H-18 (- CH(CH <sub>3</sub> ) <sub>2</sub> )	0.85	Doublet	The two terminal methyl groups are equivalent and are split by H-16.

The <sup>13</sup>C NMR spectrum will show a distinct peak for the carbonyl carbon at the low-field end of the spectrum.[\[4\]](#) The other carbons of the alkyl chain will appear in the upfield region.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for 16-methylheptadecanal

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-1 (-CHO)	202.7	The carbonyl carbon is highly deshielded. <sup>[4]</sup>
C-2 (-CH <sub>2</sub> CHO)	43.9	The alpha-carbon is deshielded by the carbonyl group.
C-3 to C-14 (-CH <sub>2</sub> ) <sub>12</sub> -)	22.1-31.9	Carbons of the long methylene chain.
C-15	39.2	Methylene carbon adjacent to the isopropyl group.
C-16 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	27.9	Methine carbon of the isopropyl group.
C-17, C-18 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	22.6	The two terminal methyl carbons are equivalent.

## Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain aldehydes, characteristic fragmentation includes alpha-cleavage and McLafferty rearrangement.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 16-methylheptadecanal

m/z	Proposed Fragment	Fragmentation Pathway
268	$[M]^+$	Molecular Ion
267	$[M-H]^+$	Loss of the aldehydic proton. [4]
253	$[M-CH_3]^+$	Loss of a terminal methyl group.
225	$[M-C_3H_7]^+$	Loss of the isopropyl group.
44	$[C_2H_4O]^+$	McLafferty rearrangement product.
43, 57, 71...	$[C_nH_{2n+1}]^+$	Alkyl fragments from cleavage along the chain.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

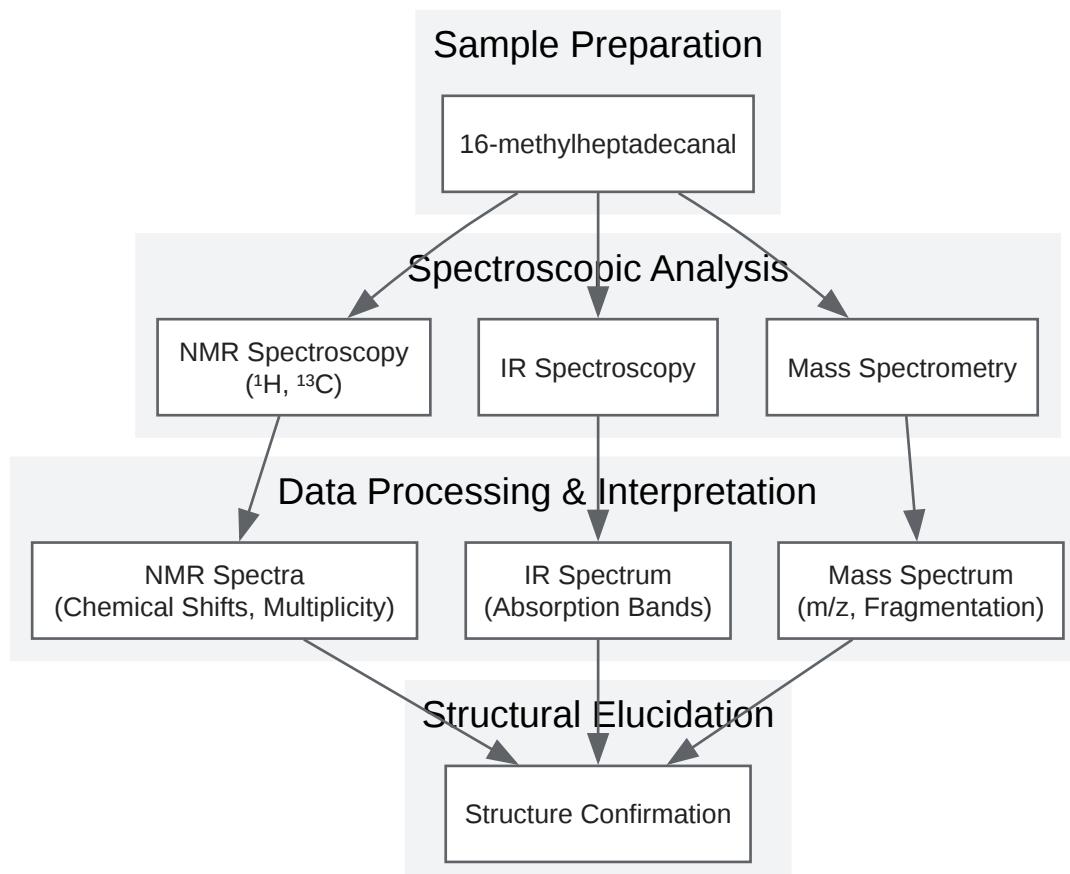
- Sample Preparation: Dissolve approximately 5-10 mg of 16-methylheptadecanal in about 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1H$  spectrum.
  - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}C$  spectrum.

- Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl<sub>4</sub>) and place it in a liquid IR cell.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty salt plates or the solvent-filled cell.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).
- Data Acquisition:

- GC-MS (with EI): The sample is injected into the GC, where it is vaporized and separated. The separated components enter the mass spectrometer, are ionized by a 70 eV electron beam, and the resulting fragments are analyzed.
- LC-MS (with ESI): The sample is injected into the LC for separation and then introduced into the ESI source, where it is ionized.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation patterns.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 16-methylheptadecanal.



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Caption: Workflow for Spectroscopic Analysis.

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